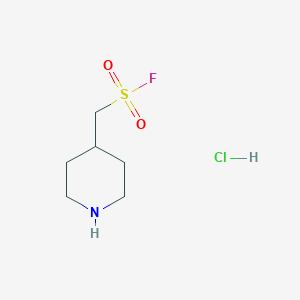

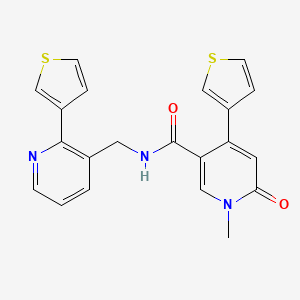

![molecular formula C8H4BrF3N2 B2396884 3-Bromo-5-(trifluoromethyl)imidazo[1,2-a]pyridine CAS No. 1893797-71-1](/img/structure/B2396884.png)

3-Bromo-5-(trifluoromethyl)imidazo[1,2-a]pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-Bromo-5-(trifluoromethyl)imidazo[1,2-a]pyridine” is a chemical compound with the CAS Number: 1893797-71-1. It has a molecular weight of 265.03 . This compound is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .

Synthesis Analysis

A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines, including “3-Bromo-5-(trifluoromethyl)imidazo[1,2-a]pyridine”, has been developed. This method involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .Molecular Structure Analysis

The linear formula of “3-Bromo-5-(trifluoromethyl)imidazo[1,2-a]pyridine” is C8H4BrF3N2 .Chemical Reactions Analysis

The typical procedure for the synthesis of these compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature .Physical And Chemical Properties Analysis

“3-Bromo-5-(trifluoromethyl)imidazo[1,2-a]pyridine” is a solid compound. It should be stored in an inert atmosphere at temperatures between 2-8°C .科学的研究の応用

Organic Synthesis

“3-Bromo-5-(trifluoromethyl)imidazo[1,2-a]pyridine” is extensively used in modern organic synthesis . It is a key component in the synthesis of a series of imidazo[1,2-a]pyridines, which are produced in good to excellent yields by the condensation of 2-aminopyridines with α-bromoketones .

Catalyst-Free Synthesis

This compound has been used in the solvent- and catalyst-free synthesis of imidazo[1,2-a]pyridines under microwave irradiation . This method is fast, clean, high yielding, simple to work up, and environmentally benign .

Pharmaceutical Applications

Imidazo[1,2-a]pyridine, a moiety in “3-Bromo-5-(trifluoromethyl)imidazo[1,2-a]pyridine”, is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .

Antiviral Properties

Compounds containing the imidazo[1,2-a]pyridine unit have shown promising antiviral properties .

Antifungal Properties

Imidazo[1,2-a]pyridines also exhibit antifungal activities, making “3-Bromo-5-(trifluoromethyl)imidazo[1,2-a]pyridine” a valuable compound in the development of antifungal drugs .

Antitumor Activities

The imidazo[1,2-a]pyridine unit has demonstrated antitumor activities, suggesting potential applications of “3-Bromo-5-(trifluoromethyl)imidazo[1,2-a]pyridine” in cancer treatment .

Material Science Applications

Apart from its medicinal applications, “3-Bromo-5-(trifluoromethyl)imidazo[1,2-a]pyridine” is also useful in material science due to its structural character .

Development of Commercial Drugs

Several commercial drugs, such as the sedative Zolpidem, the anxiolytic Alpidem or Saridipem, and the heart-failure drug Olprione, contain the imidazo[1,2-a]pyridine unit . This highlights the importance of “3-Bromo-5-(trifluoromethyl)imidazo[1,2-a]pyridine” in pharmaceutical research and drug development.

作用機序

Safety and Hazards

将来の方向性

Imidazo[1,2-a]pyridine, an important fused bicyclic 5,6 heterocycle, has been recognized for its wide range of applications in medicinal chemistry. A few examples of imidazo[1,2-a]pyridine exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB). Therefore, there is potential for future research and development in this area .

特性

IUPAC Name |

3-bromo-5-(trifluoromethyl)imidazo[1,2-a]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3N2/c9-6-4-13-7-3-1-2-5(14(6)7)8(10,11)12/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMMHGJNKDPMBPB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(N2C(=C1)C(F)(F)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5-(trifluoromethyl)imidazo[1,2-a]pyridine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(cyclopentylthio)acetamide](/img/structure/B2396807.png)

![4-(4-Cyanophenyl)phenyl 4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptanecarboxylate](/img/structure/B2396809.png)

![N-benzyl-2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2396810.png)

![2-methyl-N-(2-(2-methyl-1H-indol-1-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2396811.png)

![3,5-dichloro-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2396817.png)

![1-[(2-Methylpropan-2-yl)oxycarbonyl]-8,8-dioxo-8lambda6-thia-1-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B2396819.png)

![2-Chloro-N-[[2-(1,2,4-triazol-1-ylmethyl)phenyl]methyl]acetamide](/img/structure/B2396820.png)

![N'-(5,7-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide](/img/structure/B2396822.png)